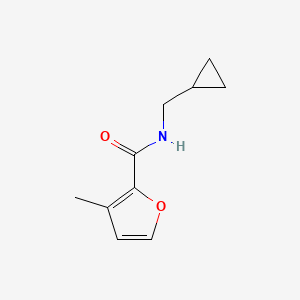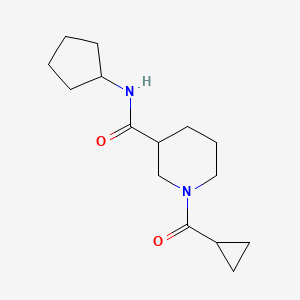
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a major role in the regulation of neuronal excitability in the central nervous system. The inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal activity and behavior.
作用机制
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to a variety of biochemical and physiological effects. In animal models, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects. In addition, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, which allows for precise manipulation of GABA levels in the brain. In addition, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has a long half-life, which allows for sustained increases in GABA levels. However, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. In addition, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide can be toxic at high doses, which requires careful dosing and monitoring in animal studies.
未来方向
There are several future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in neurological disorders, such as epilepsy, anxiety, and addiction. In addition, there is interest in developing new analogs of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide that have improved pharmacokinetic properties and reduced toxicity. Finally, there is interest in studying the long-term effects of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide on brain function and behavior, as well as its potential for use in combination with other drugs for the treatment of neurological disorders.
合成方法
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide is synthesized by reacting cyclopropanecarbonyl chloride with N-cyclopentylpiperidine-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with ammonia to yield N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide. This synthesis method has been optimized to produce high yields of pure N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide.
科学研究应用
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. In addition, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(16-13-5-1-2-6-13)12-4-3-9-17(10-12)15(19)11-7-8-11/h11-13H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCINMLAXACGKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

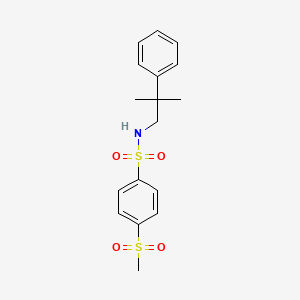
![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)
![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)
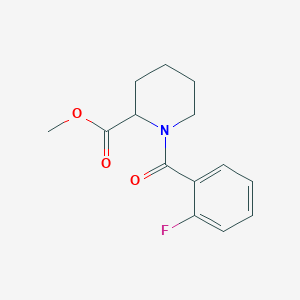

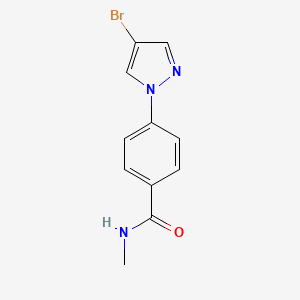
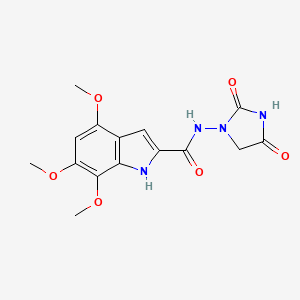
![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
